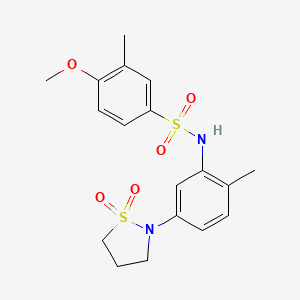
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O5S2 and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical and Spectroelectrochemical Properties : Research has focused on the synthesis and characterization of benzenesulfonamide derivatives for their electrochemical properties. For instance, novel metallophthalocyanines were synthesized and characterized using various spectroscopic methods. These compounds demonstrated metal-based electron transfer reactions and ligand-based processes in their redox reactions, indicating potential applications in electrochemistry and materials science (Kantekin et al., 2015).
Potential Anticancer Agents : Certain benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer effects. For example, aminothiazole-paeonol derivatives exhibited significant inhibitory activity against human cancer cell lines, suggesting their potential as lead compounds in developing anticancer agents (Tsai et al., 2016).
Photodynamic Therapy Applications : Benzenesulfonamide derivatives have also been studied for their use in photodynamic therapy, particularly in cancer treatment. New zinc phthalocyanine compounds substituted with benzenesulfonamide groups were synthesized, demonstrating high singlet oxygen quantum yield and potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).
Antimicrobial Activity : Research into benzenesulfonamide derivatives includes their antimicrobial properties. For example, compounds with thiazole rings incorporating benzenesulfonamides were synthesized and screened for their antibacterial and antifungal activities, demonstrating potential for therapeutic intervention against microbial diseases (Desai et al., 2013).
Enzyme Inhibition Studies : Some benzenesulfonamides have been studied for their enzyme inhibitory potential. For instance, a study synthesized sulfonamides with benzodioxane and acetamide moieties, which exhibited significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications (Abbasi et al., 2019).
作用機序
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase. By interacting with this protein, the compound can influence cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest or apoptosis. The downstream effects of this disruption can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with CDK2 . By inhibiting this enzyme, the compound could induce cell cycle arrest, slowing or stopping the growth of cells. This could potentially be leveraged for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes
: DrugBank
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-5-6-15(20-9-4-10-26(20,21)22)12-17(13)19-27(23,24)16-7-8-18(25-3)14(2)11-16/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGZJWXRFVVKPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

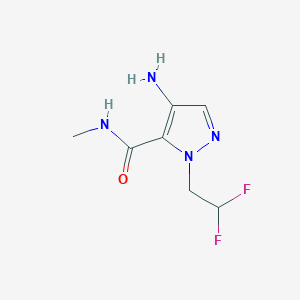
![11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2377209.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)
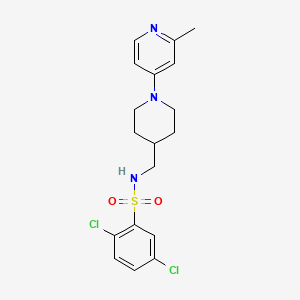
![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)
![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)
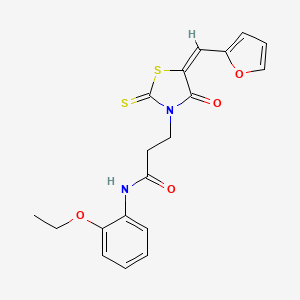

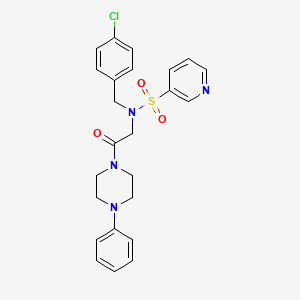
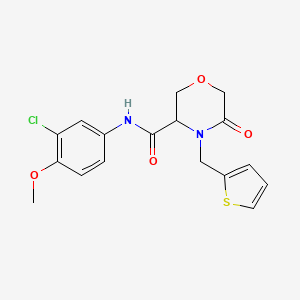
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)